REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:7](OS(C(F)(F)F)(=O)=O)=[C:8]2[CH:14]=[CH:13][N:12]([CH2:15][C:16]3[CH:21]=[CH:20][C:19]([F:22])=[CH:18][CH:17]=3)[C:9]2=[CH:10][N:11]=1)=[O:5])[CH3:2].C(=O)([O-])[O-].[K+].[K+].[CH:37](NC(C)C)(C)[CH3:38]>CN(C=O)C.[Cu]I.[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH2:1]([O:3][C:4]([C:6]1[C:7]([C:37]#[CH:38])=[C:8]2[CH:14]=[CH:13][N:12]([CH2:15][C:16]3[CH:21]=[CH:20][C:19]([F:22])=[CH:18][CH:17]=3)[C:9]2=[CH:10][N:11]=1)=[O:5])[CH3:2] |f:1.2.3,7.8.9|
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Name
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|
Quantity
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2 g
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Type
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reactant
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Smiles
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C(C)OC(=O)C=1C(=C2C(=CN1)N(C=C2)CC2=CC=C(C=C2)F)OS(=O)(=O)C(F)(F)F
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Name
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trimethylsilylalkyne
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Quantity
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4.4 mL
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Type
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reactant
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Smiles
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|
Name
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|
Quantity
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4.5 mL
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Type
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reactant
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Smiles
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C(C)(C)NC(C)C
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Name
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|
Quantity
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4.5 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
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copper (I) iodide
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Quantity
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68 mg
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Type
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catalyst
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Smiles
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[Cu]I
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Name
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bis(triphenylphosphine) palladium (II) chloride
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Quantity
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126 mg
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Type
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catalyst
|
Smiles
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[Pd](Cl)Cl.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
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|
Quantity
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1.24 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Type
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CUSTOM
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Details
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The reaction was stirred for 18 hours at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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degassed with nitrogen three times
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Type
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WAIT
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Details
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After thirty minutes
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Type
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TEMPERATURE
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Details
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the reaction was cooled to room temperature
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Type
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ADDITION
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Details
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diluted with 20 mL of ethyl acetate
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Type
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FILTRATION
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Details
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The solution was filtered through a silica plug (15 mm×10 mm)
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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DISSOLUTION
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Details
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The resulting oil was dissolved in EtOH (25 mL)
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Type
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CUSTOM
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Details
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the solids were removed by filtration
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Type
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CUSTOM
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Details
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The solvent was removed by rotary evaporation
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Type
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DISSOLUTION
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Details
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the resulting residue was dissolved in CH2Cl2 (80 mL)
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Type
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WASH
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Details
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The organic layer was washed with 2×50 mL of water
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Type
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DRY_WITH_MATERIAL
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Details
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After drying the organic liquid over MgSO4
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Type
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CUSTOM
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Details
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the solids were removed by filtration
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Type
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CUSTOM
|
Details
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the solvent was removed by rotary evaporation
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Reaction Time |
18 h |
Name
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|
Type
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product
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Smiles
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C(C)OC(=O)C=1C(=C2C(=CN1)N(C=C2)CC2=CC=C(C=C2)F)C#C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |